molecular formula C15H15NO3S2 B2936982 (E)-ethyl 3-methyl-5-(3-(thiophen-2-yl)acrylamido)thiophene-2-carboxylate CAS No. 477568-03-9

(E)-ethyl 3-methyl-5-(3-(thiophen-2-yl)acrylamido)thiophene-2-carboxylate

Cat. No.: B2936982
CAS No.: 477568-03-9
M. Wt: 321.41
InChI Key: BYNKYMAMLHGVBV-VOTSOKGWSA-N
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Description

(E)-Ethyl 3-methyl-5-(3-(thiophen-2-yl)acrylamido)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound features a thiophene ring substituted with an ethyl ester, a methyl group, and an acrylamido group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl 3-methyl-5-(3-(thiophen-2-yl)acrylamido)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a malononitrile derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, catalysts such as palladium or nickel complexes may be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: (E)-ethyl 3-methyl-5-(3-(thiophen-2-yl)acrylamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form the corresponding thiol or thioether.

  • Substitution: The acrylamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable bases, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Thiols or thioethers.

  • Substitution: Amides or esters.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which (E)-ethyl 3-methyl-5-(3-(thiophen-2-yl)acrylamido)thiophene-2-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 3-methylthiophene-2-carboxylate: Lacks the acrylamido group.

  • 3-(Thiophen-2-yl)acrylamide: Lacks the ester and methyl groups.

  • Ethyl 3-methyl-5-(thiophen-2-yl)thiophene-2-carboxylate: Similar structure but without the acrylamido group.

Properties

IUPAC Name

ethyl 3-methyl-5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-3-19-15(18)14-10(2)9-13(21-14)16-12(17)7-6-11-5-4-8-20-11/h4-9H,3H2,1-2H3,(H,16,17)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNKYMAMLHGVBV-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C=CC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)/C=C/C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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